molecular formula C15H14N4O3 B2910936 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide CAS No. 1904126-14-2

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide

Cat. No. B2910936
CAS RN: 1904126-14-2
M. Wt: 298.302
InChI Key: ZIGFDXIRMNCLCE-UHFFFAOYSA-N
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide, commonly known as MIOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIOX belongs to the class of oxadiazoles, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Supramolecular Chemistry and Polymorphism

The supramolecular architectures of amide-containing compounds are highly dependent on side-chain substituents. In the case of N1, N3-bis(5-methylisoxazol-3-yl)malonamide (Compound 1), three distinct forms have been characterized: two polymorphic forms and one solvate. An in-depth analysis of crystal interactions and energy content revealed insights into their crystallization mechanisms. Specifically, the energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) contribute to their formation. The presence of DMSO led to the formation of form 1III, where the solvent molecule disrupted amide-amide interactions .

Antifibrinolytic and Antimicrobial Activities

Derivatives of N-(5-methylisoxazol-3-yl)acetamide have been explored for their antifibrinolytic and antimicrobial properties. While specific derivatives were not mentioned, this line of research highlights the compound’s potential in medical applications.

Antifungal Activity

Brahmayya et al. synthesized 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles and tested them for fungicidal activity against various fungi. Compounds with halogen and methoxy groups demonstrated promising antifungal effects .

Crystal Structure Studies

The compound N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin has been studied for its crystal structure. It crystallizes in the triclinic space group P-1, with the isoxazoline moiety inclined to the saccharinic ring at a dihedral angle of 27.88° .

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-10-7-12(18-21-10)15-17-14(22-19-15)9-16-13(20)8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGFDXIRMNCLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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